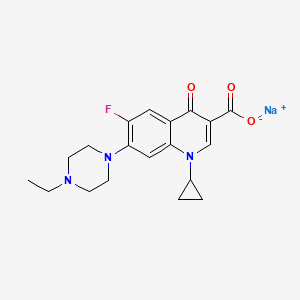

Enrofloxacin (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enrofloxacin (sodium salt) is a synthetic antibacterial agent belonging to the fluoroquinolone carboxylic acid derivatives class. It is widely used in veterinary medicine to treat a variety of bacterial infections in animals. Enrofloxacin is effective against a broad spectrum of Gram-negative and Gram-positive bacteria, making it a valuable tool in animal healthcare .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of enrofloxacin involves the reaction of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate with N-ethyl piperazine. This reaction is typically carried out under mild conditions, with the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of enrofloxacin involves large-scale synthesis using similar reaction conditions. The process is optimized to reduce the consumption of piperazine and minimize the formation of byproducts. The final product is purified through crystallization and other separation techniques to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions: Enrofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and transformation in different environments.

Common Reagents and Conditions:

Substitution: Enrofloxacin can undergo substitution reactions, particularly in the presence of strong nucleophiles, resulting in the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include dealkylated and oxidized derivatives of enrofloxacin, which are often less active or inactive compared to the parent compound .

Aplicaciones Científicas De Investigación

Enrofloxacin (sodium salt) has a wide range of applications in scientific research:

Mecanismo De Acción

Enrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. Enrofloxacin is effective against both Gram-negative and Gram-positive bacteria, and its bactericidal activity is concentration-dependent .

Comparación Con Compuestos Similares

- Ciprofloxacin

- Norfloxacin

- Ofloxacin

- Levofloxacin

- Enoxacin

Comparison: Enrofloxacin is unique among fluoroquinolones due to its high efficacy in veterinary applications. While ciprofloxacin and norfloxacin are also effective against a broad spectrum of bacteria, enrofloxacin is specifically formulated for use in animals. Additionally, enrofloxacin has a longer half-life and higher bioavailability in certain animal species compared to other fluoroquinolones .

Enrofloxacin (sodium salt) remains a critical compound in veterinary medicine, offering broad-spectrum antibacterial activity and versatility in various scientific research applications.

Propiedades

Fórmula molecular |

C19H21FN3NaO3 |

|---|---|

Peso molecular |

381.4 g/mol |

Nombre IUPAC |

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1 |

Clave InChI |

KFSIXYFYOCAOJB-UHFFFAOYSA-M |

SMILES canónico |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)[O-])C4CC4)F.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)

![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)

![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)